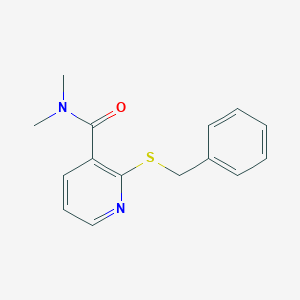

2-(Benzylthio)-N,N-dimethylnicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-17(2)15(18)13-9-6-10-16-14(13)19-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGOCEUHZWEFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454767 | |

| Record name | 2-(Benzylthio)-N,N-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112006-57-2 | |

| Record name | 2-(Benzylthio)-N,N-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Benzylthio N,n Dimethylnicotinamide

Precursor Synthesis and Derivatization Pathways

A crucial aspect of synthesizing 2-(Benzylthio)-N,N-dimethylnicotinamide is the efficient preparation of its precursors. The synthesis typically begins with the construction of a nicotinamide (B372718) framework, which is then functionalized with a thiol group, setting the stage for the introduction of the benzylthio moiety.

Synthesis of Key Intermediates, e.g., 2-Mercapto-N,N-dimethylnicotinamide

The formation of 2-Mercapto-N,N-dimethylnicotinamide is a critical step. One common approach involves the reaction of 2-chloro-N,N-dimethylnicotinamide with a sulfur source. For instance, sodium hydrosulfide (B80085) can be used to displace the chloride ion, thereby introducing the mercapto group at the 2-position of the pyridine (B92270) ring.

Another method for creating similar mercapto-substituted nicotinamides involves the use of sodium sulfide (B99878) and sulfur to form sodium polysulfide, which then reacts with a chlorinated nicotinamide precursor. google.com This process, however, can sometimes lead to side reactions. An improved method utilizes sodium bisulfide in place of sodium sulfide for the preparation of the polysulfide, which has been shown to enhance reaction speed and reduce side products, ultimately improving the purity and yield of the final product. google.com

The synthesis of related compounds, such as 2-mercapto-4,6-dimethylnicotinamide, has also been documented, providing further insight into the general synthetic strategies for this class of molecules. nih.gov

Introduction of the Benzylthio Moiety

With the mercapto-nicotinamide intermediate in hand, the benzylthio group can be introduced through several established chemical reactions.

Alkylation is a primary method for forming the C-S bond in this compound. This typically involves the reaction of the 2-mercapto-N,N-dimethylnicotinamide intermediate with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is generally carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This anion then attacks the benzyl halide in a nucleophilic substitution reaction to yield the desired thioether.

The choice of solvent and base can influence the reaction's efficiency. For instance, the use of potassium hydroxide (B78521) in a solvent like dimethylformamide (DMF) at elevated temperatures can drive the reaction to completion.

| Reactants | Reagents | Product |

| 2-Mercapto-N,N-dimethylnicotinamide | Benzyl bromide, Base (e.g., K2CO3) | This compound |

| 2-Mercapto-4,6-dimethylnicotinamide | Alkylating agent | 2-(Alkylsulfanyl)-4,6-dimethylnicotinamide |

This table illustrates a generalized alkylation reaction for the synthesis of nicotinamide thioethers.

An alternative strategy for introducing the benzylthio group is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This approach starts with a nicotinamide derivative bearing a good leaving group, such as a halogen, at the 2-position (e.g., 2-chloro-N,N-dimethylnicotinamide). The reaction proceeds by the attack of a benzylthiolate nucleophile on the electron-deficient pyridine ring.

The presence of electron-withdrawing groups on the aromatic ring can accelerate this type of reaction. masterorganicchemistry.com The reaction mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the final product.

For this reaction to be effective, the leaving group must be positioned ortho or para to an electron-withdrawing group to stabilize the anionic intermediate. libretexts.org

Multi-component Reaction Strategies for Nicotinamide Thioethers

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like nicotinamide thioethers in a single step. researchgate.netresearchgate.netnih.gov These reactions combine three or more starting materials to form a product that incorporates significant portions of each reactant.

One such strategy involves the condensation of an aldehyde, a sulfur source like cyanothioacetamide, and other reactants under specific conditions. researchgate.net For example, a five-component method has been described for the synthesis of related thioethers, which proceeds rapidly under mild conditions and with high yields. researchgate.net These MCRs are often considered "green" as they can reduce the need for synthesizing hazardous intermediates. researchgate.net

Sustainable and Green Synthesis Protocols

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of thioethers, this includes the use of odorless and stable thiol surrogates to avoid the use of foul-smelling and air-sensitive thiols. mdpi.com One such approach utilizes xanthates as thiol-free reagents. mdpi.com

Enzyme-Catalyzed Synthetic Routes

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, two key enzymatic transformations can be envisioned: the formation of the thioether linkage and the construction of the amide bond.

Thioether Formation:

The formation of the benzylthio ether at the 2-position of the pyridine ring could potentially be catalyzed by enzymes from the radical S-adenosylmethionine (SAM) superfamily. nih.gov These enzymes are known to catalyze the formation of carbon-sulfur bonds by generating a highly reactive 5'-deoxyadenosyl radical, which can abstract a hydrogen atom from an unreactive carbon, followed by sulfur insertion. nih.gov While specific enzymes for the direct benzylation of a nicotinamide scaffold are not yet characterized, the broader family's ability to form thioether bonds in complex molecules suggests a promising area for future research and enzyme engineering.

Amide Bond Formation:

The N,N-dimethylamide moiety of the target molecule can be synthesized using lipases. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are widely recognized for their ability to catalyze the amidation of carboxylic acids or their esters. rsc.orgnih.govnih.govrsc.org This biocatalytic approach offers high chemoselectivity, often avoiding side reactions associated with chemical methods. nih.govnih.gov The reaction typically proceeds under mild conditions and can be performed in organic solvents or solvent-free systems. nih.gov

A potential enzymatic route would involve the reaction of a 2-(benzylthio)nicotinic acid derivative with dimethylamine (B145610), catalyzed by an immobilized lipase. The use of an ester of 2-(benzylthio)nicotinic acid as a substrate for transamidation with dimethylamine is also a viable strategy. rsc.org

Table 1: Hypothetical Enzyme-Catalyzed Synthesis Parameters for this compound

| Parameter | Thioether Formation (Hypothetical) | Amide Formation (Exemplary) |

| Enzyme | Radical SAM Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Substrates | 2-Halonicotinamide derivative, Benzyl mercaptan | 2-(Benzylthio)nicotinic acid methyl ester, Dimethylamine |

| Solvent | Aqueous buffer / Organic co-solvent | Toluene / Solvent-free |

| Temperature | 25-37 °C | 40-60 °C |

| Reaction Time | 12-48 hours | 4-24 hours |

| Yield | Dependent on enzyme discovery and engineering | Potentially >90% |

This table presents hypothetical and exemplary data based on general principles of enzyme catalysis.

Continuous-Flow Microreactor Methodologies

Continuous-flow microreactors have emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. thieme-connect.dersc.orgsemanticscholar.org The synthesis of this compound can be adapted to a continuous-flow process, potentially leading to higher yields and purity in shorter reaction times compared to batch synthesis. semanticscholar.orgresearchgate.net

A possible continuous-flow setup would involve two main stages corresponding to the formation of the thioether and the amide bonds.

Thioetherification in Flow:

The nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinamide derivative and benzyl mercaptan can be efficiently performed in a microreactor. scispace.com The reactants would be pumped from separate reservoirs, mixed in a T-mixer, and then passed through a heated reaction coil. The precise control of residence time and temperature in the microreactor can minimize the formation of byproducts.

Amidation in Flow:

Following the thioetherification, the resulting intermediate could be directly channeled into a second reactor module for the amidation step. This could involve an in-line purification or a solvent switch before introducing dimethylamine. Alternatively, if starting from 2-(benzylthio)nicotinic acid, a packed-bed reactor containing an immobilized activating agent or an immobilized lipase could be employed to facilitate the amide bond formation in a continuous manner. thieme-connect.dersc.org

Table 2: Illustrative Continuous-Flow Microreactor Parameters for the Synthesis of this compound

| Parameter | Thioetherification Step | Amidation Step |

| Reactor Type | Capillary Reactor / Chip Reactor | Packed-Bed Reactor / Capillary Reactor |

| Flow Rate | 0.1 - 1.0 mL/min | 0.2 - 2.0 mL/min |

| Residence Time | 5 - 30 minutes | 10 - 60 minutes |

| Temperature | 80 - 150 °C | 60 - 120 °C |

| Pressure | 1 - 10 bar | 1 - 10 bar |

| Yield | >95% (in-line analysis) | >90% (in-line analysis) |

This table provides illustrative parameters based on general principles of continuous-flow chemistry.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and production costs. deskera.com

For the thioetherification step , key parameters to optimize include the choice of base, solvent, and temperature. In a batch process, a systematic screening of inorganic and organic bases, along with a variety of polar aprotic solvents, would be necessary. In a continuous-flow setup, the optimization would focus on residence time and temperature, which can be rapidly screened using automated systems.

For the amidation step , if employing a chemical approach with a coupling agent, the optimization would involve screening different coupling agents, additives, and solvents. When using an enzymatic approach, the key parameters to optimize are the type of lipase, enzyme loading, temperature, and the molar ratio of reactants. nih.govmdpi.com The removal of water, a byproduct of the reaction, can also significantly influence the yield.

In a continuous-flow system , the yield can be further improved by precise control over stoichiometry through independent pumping of reactants, and by integrating in-line purification modules to remove byproducts and unreacted starting materials. researchgate.net The use of design of experiments (DoE) methodologies can be a powerful tool to systematically explore the multidimensional parameter space and identify the optimal reaction conditions.

Table 3: Key Parameters for Optimization of this compound Synthesis

| Parameter | Thioetherification | Amidation (Chemical) | Amidation (Enzymatic) |

| Catalyst/Reagent | Base (e.g., K₂CO₃, Et₃N) | Coupling Agent (e.g., HATU, EDC) | Lipase (e.g., CALB) |

| Solvent | DMF, DMSO, Acetonitrile | Dichloromethane, Ethyl acetate | Toluene, Heptane |

| Temperature | 60 - 120 °C | 0 - 25 °C | 40 - 70 °C |

| Concentration | 0.1 - 1.0 M | 0.1 - 0.5 M | Substrate dependent |

| Reactant Ratio | 1:1 to 1:1.5 (Halo-compound:Thiol) | 1:1:1.2 (Acid:Amine:Coupling Agent) | 1:1 to 1:5 (Ester:Amine) |

This table outlines key parameters that would require systematic optimization for the synthesis of the target compound.

Chemical Reactivity and Transformation Pathways of 2 Benzylthio N,n Dimethylnicotinamide

Oxidative Transformations of the Thioether Moiety

The sulfur atom of the thioether group is susceptible to oxidation, allowing for the formation of corresponding sulfoxides and sulfones. These transformations significantly alter the electronic and steric properties of the molecule.

The benzylthio group within 2-(benzylthio)-N,N-dimethylnicotinamide can be readily oxidized to produce 2-(benzylsulfinyl)-N,N-dimethylnicotinamide (the sulfoxide) and subsequently 2-(benzylsulfonyl)-N,N-dimethylnicotinamide (the sulfone). This oxidation is a common transformation for thioethers and can be accomplished using various oxidizing agents. Research indicates that reagents such as hydrogen peroxide are effective for these conversions.

Furthermore, more aggressive oxidation, for instance with chlorine gas, can lead to the formation of sulfonyl chloride precursors. These reactive intermediates are valuable in agrochemical synthesis. The synthesis of related compounds like 2-aminosulfonyl-N,N-dimethylnicotinamide often starts from 2-chloro-N,N-dimethylnicotinamide, which is first converted to a sulfur-containing intermediate before oxidation and amination. google.comgoogle.com

Below is a table summarizing the oxidative transformations of the thioether moiety.

| Starting Compound | Reagent(s) | Product(s) |

| This compound | Hydrogen Peroxide | 2-(Benzylsulfinyl)-N,N-dimethylnicotinamide (Sulfoxide) |

| This compound | Excess Hydrogen Peroxide / Stronger Oxidants | 2-(Benzylsulfonyl)-N,N-dimethylnicotinamide (Sulfone) |

| 2-Mercapto-N,N-dimethylnicotinamide | Chlorine (Cl₂) | 2-(Chlorosulfonyl)-N,N-dimethylnicotinamide |

The oxidation of the prochiral thioether to a sulfoxide (B87167) creates a new chiral center at the sulfur atom. Achieving stereoselectivity in this transformation to produce a single enantiomer of the sulfoxide is a significant challenge in synthetic chemistry. While traditional chemical oxidants often yield racemic mixtures, biocatalytic methods have emerged as a powerful tool for achieving high enantioselectivity. nih.gov

Enzymes, particularly flavin-dependent monooxygenases (FDMOs), have been successfully employed for the asymmetric oxidation of various substrates. nih.govnih.gov These biocatalysts can provide exquisite chemo-, site-, and stereoselectivity, overcoming common issues like overoxidation to the sulfone. nih.gov A curated library of FDMOs, for example, has been used to catalyze the oxidation of 2-arylindoles with excellent yields and enantiomeric ratios. nih.govnih.gov This enzymatic approach represents a promising pathway for the stereoselective synthesis of chiral 2-(benzylsulfinyl)-N,N-dimethylnicotinamide derivatives, which could be valuable as chiral synthons or for biological studies.

Electrophilic and Nucleophilic Reactions of the Nicotinamide (B372718) Core

The pyridine (B92270) ring of the nicotinamide core is electron-deficient, which governs its reactivity towards electrophiles and nucleophiles. The substituent at the 2-position significantly influences the reaction pathways.

The presence of the benzylthio group at the 2-position makes this site susceptible to nucleophilic aromatic substitution (SNAr). The benzylthio moiety can act as a leaving group and be displaced by other nucleophiles. This reactivity is foundational to the synthesis of many derivatives, as the parent compound is often prepared via the displacement of a halogen (e.g., chlorine) from 2-chloro-N,N-dimethylnicotinamide by a sulfur nucleophile. google.comnih.gov

Conversely, the electron-deficient nature of the pyridine ring generally deactivates it towards electrophilic aromatic substitution. Such reactions, if they occur, would require forcing conditions and the directing influence of the existing substituents would determine the position of attack.

Modifications and Cleavages of the Benzyl (B1604629) Substituent

The benzyl group offers additional sites for chemical modification. The aromatic ring of the benzyl substituent can potentially undergo electrophilic substitution, although this may be complicated by the reactivity of the thioether and nicotinamide moieties.

Of significant synthetic utility is the cleavage of the benzyl-sulfur bond. The benzyl group is a common protecting group for thiols in organic synthesis because it can be removed under specific conditions. Standard methods for debenzylation of thioethers include dissolving metal reduction (e.g., using sodium in liquid ammonia) or catalytic hydrogenolysis. This cleavage would unmask the thiol, yielding 2-mercapto-N,N-dimethylnicotinamide, a versatile intermediate for further functionalization. google.com The reverse reaction, attachment of the benzyl group, is typically achieved by reacting the corresponding thiol with a benzyl halide, such as benzyl bromide, in the presence of a base. nih.gov

Structural Modification and Rational Design of 2 Benzylthio N,n Dimethylnicotinamide Analogues

Design Principles for Nicotinamide-Thioether Derivatives

The design of analogues of 2-(Benzylthio)-N,N-dimethylnicotinamide is often guided by the principle of "active substructure splicing." This strategy involves combining known active structural motifs to create novel hybrid molecules with potentially enhanced or new biological activities. mdpi.comnih.gov In this context, the nicotinic acid heterocycle is spliced with various sulfur-containing moieties. mdpi.comnih.gov

A fundamental principle is the retention of a nicotinamide-like structure, which has been shown to be crucial for the biological activity of some derivatives. nih.gov Research indicates that analogues structurally similar to nicotinamide (B372718) are more likely to retain activity, suggesting that this core is essential for interaction with biological targets. nih.gov For instance, some thiophenyl derivatives of nicotinamide are metabolized by the NAD salvage pathway, and this bioactivation is dependent on the nicotinamide core. nih.gov

Furthermore, the inclusion of the benzylthio group is a key design element intended to increase lipid solubility and enhance membrane permeability. This is particularly critical for compounds targeting the central nervous system (CNS). The design process also considers the electronic effects of substituents; for example, introducing strong electron-withdrawing groups like a nitrile (-CN) can significantly alter the molecule's properties compared to the carboxamide group in the parent nicotinamide.

Diversification Strategies at the Nicotinamide Ring System

Modifications to the nicotinamide ring are a primary strategy for generating structural diversity and tuning the compound's properties. These changes can be made at the amide group or at various positions on the pyridine (B92270) ring itself.

The N,N-dimethylamide group of the parent compound is a key site for modification. Altering the substituents on the amide nitrogen can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. One approach involves replacing the dimethylamide with other functionalities, such as a diethylaminoethyl group. This particular substitution can enhance water solubility, as the new amino group can be protonated at physiological pH.

Another strategy involves replacing the entire amide group with different nitrogen-containing heterocycles. For example, researchers have synthesized N-(1H-pyrazol-5-yl)nicotinamide derivatives to explore novel antifungal agents. nih.gov This type of modification significantly alters the shape and electronic distribution of the molecule, potentially leading to new biological targets or improved binding affinity. nih.gov Similarly, linking the nicotinamide core to a thiophene (B33073) via the amide bond, creating N-(thiophen-2-yl) nicotinamide derivatives, has been explored for developing fungicides. mdpi.comnih.gov

Altering the substitution pattern on the pyridine ring of the nicotinamide is a powerful tool for probing SAR. Introducing substituents at the C-4, C-5, and C-6 positions can modulate the electronic properties of the ring and create new interaction points with biological targets.

In the development of fungicidal N-(thiophen-2-yl) nicotinamide derivatives, significant improvements in activity were observed by introducing chloro- substituents at the C-5 and C-6 positions of the pyridine ring. mdpi.com The synthesis of these analogues involves the acylation of a substituted thiophen-2-amine with the corresponding 5,6-dichloronicotinoyl chloride. mdpi.com This highlights how functionalization at these positions can be critical for biological efficacy.

Table 1: Examples of Functionalization at Pyridine Ring Positions in N-(thiophen-2-yl) Nicotinamide Derivatives mdpi.com

| Compound ID | Pyridine Ring Substituents | Thiophene Ring Substituents | Physical Appearance |

|---|---|---|---|

| 4f | 5,6-dichloro | -CN, -CH₃, -COOEt | White solid |

| 4m | 5,6-dichloro | -CN, -CH₃, -COOCH₂CH₂OCH₃ | White solid |

| 4p | 5,6-dichloro | -CN, -CH₃, -CONH-cyclopropyl | White solid |

This table is based on data from a study on N-(thiophen-2-yl) nicotinamide derivatives and is for illustrative purposes.

Exploration of Thioether Linkage and Benzyl (B1604629) Moiety Variations

The thioether bridge and the terminal benzyl group are defining features of this compound and offer rich opportunities for structural modification.

Replacing the benzyl group with other alkyl or aryl moieties allows for a systematic exploration of how size, lipophilicity, and electronic properties of this substituent affect activity. The synthesis of such analogues typically involves the nucleophilic substitution reaction between a 2-halonicotinamide derivative and a variety of thiols (mercaptans).

For instance, analogues can be created by reacting the appropriate nicotinamide precursor with different thiols, such as 2-phenylethyl mercaptan or simple alkyl thiols like heptyl mercaptan. nih.gov This approach allows for the generation of a diverse library of compounds with varying side chains. The benzylthio group can also be substituted with other arylthio groups, such as a 4-bromophenylthio or a simple phenylthio group, to investigate the influence of electronic and steric changes on the aromatic ring.

A more advanced design strategy involves replacing the benzyl group entirely with a heterocyclic ring system. This introduces heteroatoms and new potential hydrogen bonding sites, significantly altering the compound's pharmacological profile.

One example is the synthesis of 2-(benzimidazolylmethylthio)pyrimidines. scirp.org In these compounds, a benzimidazole (B57391) ring is linked via a methylene (B1212753) group to the thioether at the 2-position of a pyrimidine (B1678525) core. scirp.org Another relevant modification involves directly linking a heterocyclic ring, such as a thiophene, to the nicotinamide core, as seen in N-(thiophen-2-yl) nicotinamide derivatives. mdpi.comnih.gov These modifications underscore the "active substructure splicing" design principle, where known bioactive heterocycles are combined to create novel chemical entities. mdpi.comnih.gov

Table 2: Examples of Thioether and Benzyl Moiety Variations

| Variation Type | Moiety Attached to Thioether | Core Heterocycle | Reference |

|---|---|---|---|

| Arylthio | Phenyl | Pyrimidine | |

| Arylthio | 4-Bromophenyl | Pyrimidine | |

| Alkylthio | Heptyl | Naphthalene-1,4-dione* | nih.gov |

| Aralkylthio | 2-Phenylethyl | Naphthalene-1,4-dione* | nih.gov |

| Heterocyclic | Benzimidazolylmethyl | Pyrimidine | scirp.org |

Note: The core heterocycle for these examples is 5,8-dimethoxynaphthalene-1,4-dione, but the synthetic principle of varying the thiol is analogous to modifications of nicotinamide derivatives.

Computational Chemistry in Analog Design and Virtual Screening

The design and discovery of novel therapeutic agents have been significantly accelerated by the integration of computational chemistry techniques. In the context of this compound and its analogues, these in silico methods are instrumental in rationally designing new molecules with enhanced biological activity and in screening large libraries of virtual compounds to identify promising candidates for synthesis and further testing.

Virtual Screening to Identify Novel Scaffolds

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target, typically a protein or enzyme. This approach can be broadly categorized into ligand-based and structure-based virtual screening.

In the pursuit of novel inhibitors for targets relevant to nicotinamide-like compounds, such as Nicotinamide Phosphoribosyltransferase (NAMPT), both structure- and ligand-based virtual screening campaigns have been successfully employed. nih.govresearchgate.net For instance, a study aimed at discovering new NAMPT inhibitors utilized the known structures of existing inhibitors as a starting point for a ligand-based similarity search. nih.gov This was complemented by a structure-based approach where publicly available X-ray co-crystal structures of NAMPT were used for molecular docking simulations. nih.govresearchgate.net This dual approach led to the identification of two novel series of NAMPT inhibitors. nih.gov One of these series demonstrated a statistically significant protective effect in a cellular model of axon degeneration, highlighting the potential of virtual screening to identify not only potent but also functionally active compounds. nih.govresearchgate.net

A similar strategy can be envisioned for the discovery of novel analogues of this compound. By using the core structure of the compound as a query, large chemical databases could be screened to find molecules with similar pharmacophoric features but different core scaffolds.

Molecular Docking for Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

In the design of analogues of nicotinamide, molecular docking studies have been crucial in understanding their interaction with target enzymes. For example, in the development of new Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, docking simulations were performed to predict the binding of designed nicotinamide derivatives within the VEGFR-2 active site. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

For 2-(benzylthio)-5-aryloxadiazole derivatives, which share the benzylthio moiety, docking simulations were used to position the most potent compound into the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov This analysis provided a probable binding model and an estimated binding free energy, offering insights into the structural basis of its inhibitory activity. nih.gov Such insights are invaluable for the rational design of new analogues with improved potency.

A hypothetical docking study of a this compound analogue into a relevant target kinase could yield valuable data, as illustrated in the table below, which conceptualizes potential interactions.

| Analogue | Target Kinase | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Analogue A | VEGFR-2 | -9.8 | Cys919, Asp1046 |

| Analogue B | EGFR | -10.7 | Met793, Lys745 |

| Analogue C | NAMPT | -8.5 | Gly217, Ile351 |

This table is illustrative and based on findings from related studies on similar compound classes.

In Silico ADMET Profiling

Beyond predicting binding affinity, computational methods are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. In silico ADMET prediction is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

For newly designed nicotinamide derivatives, in silico ADMET and toxicity studies have been conducted to assess their drug-likeness. nih.gov These analyses evaluate various physicochemical properties and structural features to predict oral bioavailability, metabolic stability, and potential toxicity. The results of these predictions help in prioritizing which compounds to synthesize and test in vitro.

A study on novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, a compound with a benzyl group, included an assessment of its drug-likeness and ADMET profile using computational tools. nih.gov This highlights the routine application of such methods in modern drug design projects.

Quantitative Structure-Activity Relationship (QSAR) Studies

While not explicitly detailed in the provided outline for this section, it is worth noting that Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of newly designed analogues and to identify the key structural features that influence their potency.

Mechanistic Investigations of Biological Activities of 2 Benzylthio N,n Dimethylnicotinamide and Its Derivatives in Vitro and Cellular Studies

Enzyme Modulation and Inhibition Profiling

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Mechanisms

While direct studies on the succinate dehydrogenase (SDH) inhibitory activity of 2-(benzylthio)-N,N-dimethylnicotinamide are not extensively documented in publicly available research, the broader class of nicotinamide (B372718) derivatives has been a subject of investigation as potential SDH inhibitors. SDH, also known as mitochondrial complex II, plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of this enzyme can disrupt cellular respiration and energy production, a mechanism that is exploited in the development of fungicides and is also of interest in cancer research.

Research into nicotinamide derivatives has demonstrated their potential to inhibit SDH. For instance, various synthesized nicotinamide derivatives have been evaluated for their fungicidal activity, which is often linked to SDH inhibition. These studies provide a basis for inferring the potential of this compound to act in a similar manner. The general structure of these inhibitors often includes a pyridine (B92270) carboxamide core, which is present in the target compound.

| Derivative Class | Key Structural Features | Observed Activity |

| Nicotinamide Derivatives | Pyridine carboxamide core | Fungicidal activity, potential SDH inhibition |

It is important to note that the specific inhibitory activity and mechanism would be highly dependent on the nature of the substituents on the nicotinamide scaffold. The presence of the benzylthio group and the N,N-dimethylamide in the target compound would significantly influence its binding affinity and inhibitory potency against SDH compared to other reported derivatives. Further enzymatic assays are required to specifically determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) of this compound against SDH.

p38 Kinase Inhibition and Downstream Gene Expression Modulation

There is a notable lack of specific research on the direct inhibitory effects of this compound on p38 mitogen-activated protein kinase (MAPK). However, a patent for "Nicotinamide derivatives useful as P38 inhibitors" indicates that compounds with a nicotinamide core structure are considered potential inhibitors of this key signaling protein. google.com The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in a variety of diseases.

The patent describes a class of nicotinamide derivatives that are claimed to be inhibitors of p38 kinase and are suggested to be useful in treating conditions mediated by p38 kinase activity or by cytokines produced as a result of p38 activity. google.com The general structure provided in the patent encompasses a broad range of substituted nicotinamides.

Inhibition of p38 MAPK can lead to the downregulation of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), at the transcriptional and translational levels. A p38 MAPK inhibitor, NJK14047, has been shown to suppress the differentiation of naïve T cells into Th1 and Th17 cells, which are key players in inflammatory diseases. nih.gov This suppression is associated with a reduction in the mRNA expression of inflammatory cytokines. nih.gov

While direct evidence for this compound is absent, its structural similarity to the class of compounds patented as p38 inhibitors suggests a potential for similar activity. google.com Experimental validation is necessary to confirm this hypothesis and to elucidate the specific effects of the benzylthio and N,N-dimethylamide substitutions on its potential p38 inhibitory activity and downstream gene expression modulation.

Other Enzyme Target Interactions (e.g., Tyrosinase)

The potential for this compound and its derivatives to interact with other enzymes, such as tyrosinase, has been suggested by studies on structurally related compounds. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Research has shown that various derivatives containing a benzyl (B1604629) or benzoyl group can act as tyrosinase inhibitors. nih.govnih.gov For instance, (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs have been synthesized and shown to have inhibitory activity against mushroom tyrosinase. nih.gov Some of these compounds exhibited competitive inhibition, suggesting they bind to the active site of the enzyme. nih.gov The presence of hydroxyl groups on the benzylidene moiety was found to be important for potent inhibition. nih.gov

Furthermore, studies on nicotinic acid derivatives have also indicated their potential for tyrosinase inhibitory activity. nih.gov The inhibitory mechanism of these compounds often involves chelation of the copper ions in the active site of the tyrosinase enzyme. nih.gov

Given that this compound contains a benzyl group, it is plausible that it could exhibit tyrosinase inhibitory activity. The sulfur linkage in the benzylthio group may influence its interaction with the enzyme's active site.

| Compound Class | Key Structural Feature | Mechanism of Tyrosinase Inhibition |

| Benzylidene derivatives | Benzylidene moiety | Competitive inhibition, binding to the catalytic site. nih.gov |

| Nicotinic acid derivatives | Nicotinic acid core | Potential for copper chelation in the active site. nih.govnih.gov |

Further in vitro studies are needed to determine the specific IC50 value and the kinetic mechanism of tyrosinase inhibition by this compound.

Cellular Pathway Interventions and Molecular Target Elucidation

Induction of Programmed Cell Death (Apoptosis) Pathways in Cancer Cells

While direct studies on the apoptotic effects of this compound are limited, research on structurally related compounds provides strong evidence for the pro-apoptotic potential of molecules containing a benzylthio or benzyl isothiocyanate moiety.

A study on 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) , a compound that shares the benzylthio group, demonstrated its ability to induce apoptosis in Ras-mutated liver cancer cells. nih.gov BZNQ was found to significantly reduce cell viability and increase apoptosis. The mechanism of action involved the downregulation of H-Ras protein expression and the subsequent inhibition of downstream signaling pathways, including the protein kinase B (AKT), extracellular signal-related kinase (ERK), and glycogen (B147801) synthase kinase (GSK) pathways. nih.gov

Similarly, benzyl isothiocyanate (BITC) , another compound with a related structural motif, has been shown to induce apoptosis in various cancer cell lines. In human breast cancer cells, BITC triggers apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of complex III of the mitochondrial respiratory chain. nih.gov In gastric adenocarcinoma cells, BITC induces apoptosis via ROS-initiated mitochondrial dysfunction and the activation of death receptors DR4 and DR5. The apoptotic cascade initiated by BITC involves the activation of caspases, key executioners of programmed cell death.

These findings suggest that the benzylthio group present in this compound could be a key pharmacophore responsible for inducing apoptosis in cancer cells. The proposed mechanisms, based on related compounds, involve the modulation of key signaling pathways and the induction of oxidative stress.

| Compound | Cancer Cell Line | Key Apoptotic Mechanisms |

| 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) | Ras-mutated liver cancer cells | Downregulation of H-Ras; Inhibition of AKT, ERK, and GSK pathways. nih.gov |

| Benzyl isothiocyanate (BITC) | Human breast cancer cells | ROS generation; Inhibition of mitochondrial complex III. nih.gov |

| Benzyl isothiocyanate (BITC) | Gastric adenocarcinoma cells | ROS-initiated mitochondrial dysfunction; Activation of DR4 and DR5. |

Further cellular studies are required to confirm whether this compound induces apoptosis and to elucidate the specific molecular targets and pathways involved in its potential anticancer activity.

Regulation of Reactive Oxygen Species (ROS) Levels and Redox Homeostasis

The maintenance of cellular redox homeostasis, the balance between oxidizing and reducing agents, is critical for normal physiological processes. mdpi.com An imbalance, often caused by an excess of reactive oxygen species (ROS), leads to oxidative stress, a condition implicated in various diseases. mdpi.comnih.gov The compound this compound and its derivatives have been investigated for their roles in modulating ROS levels and influencing redox-sensitive cellular pathways.

Some studies have indicated that treatment with certain nicotinamide derivatives can lead to an increase in intracellular ROS levels in cancer cell lines, which in turn can trigger programmed cell death. This pro-oxidant effect is considered a potential mechanism for their anticancer activity.

Conversely, other research highlights the antioxidant properties of related compounds. For instance, some thionicotinic acid analogs have demonstrated the ability to scavenge free radicals. mdpi.com The cellular antioxidant defense system includes both enzymatic and non-enzymatic components that work to neutralize excess ROS. mdpi.com Enzymes like superoxide (B77818) dismutase (SOD) and catalase, along with non-enzymatic molecules such as glutathione, are key players in this defense. mdpi.comnih.gov The ability of certain nicotinamide derivatives to influence these systems suggests a complex role in regulating redox homeostasis, which can be either pro-oxidant or antioxidant depending on the specific chemical structure and cellular context.

The transcription factor Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification genes. mdpi.com The modulation of Nrf2 activity by small molecules is a key area of research for conditions associated with oxidative stress. While direct evidence linking this compound to Nrf2 activation is still emerging, the broader class of nicotinamide derivatives is known to interact with various components of the cellular redox system.

Gene Expression Modulation (e.g., DUX4)

The aberrant expression of the Double Homeobox 4 (DUX4) gene is the primary cause of Facioscapulohumeral Dystrophy (FSHD), a progressive muscular dystrophy. nih.gov DUX4 is a transcription factor that, when ectopically expressed in muscle cells, initiates a cascade of gene expression changes leading to cellular toxicity and muscle degeneration. nih.gov Consequently, identifying small molecules that can modulate DUX4 expression or the activity of its downstream targets is a major focus of FSHD research.

While direct studies on the effect of this compound on DUX4 expression are not extensively documented in publicly available research, the general class of nicotinamide derivatives is being explored for its potential to influence gene expression in various disease models. The investigation into small molecule inhibitors of DUX4-mediated cellular toxicity is an active area of therapeutic development. These efforts aim to either directly inhibit DUX4 expression or to counteract the downstream cellular stress pathways activated by DUX4, such as the JNK and p38 MAP kinase pathways. nih.gov

The transcriptional profile associated with DUX4 expression is characterized by the upregulation of numerous genes, leading to significant cellular stress. nih.gov Research efforts are focused on identifying compounds that can reverse or mitigate these DUX4-induced gene expression changes.

Non-Enzymatic Protein Interactions

Beyond interactions with enzymes, this compound and its analogs can engage in non-enzymatic interactions with other proteins, influencing their function and stability. These interactions are often driven by the specific chemical properties of the small molecule and the surface characteristics of the protein.

One area of investigation is the interaction with proteins that are sensitive to the cellular redox state. For example, Nucleostemin (NS) is a protein whose oligomerization state and stability are regulated by ROS levels. nih.gov In environments with high ROS, NS can form oligomers, a process that can be reversed by reducing agents. nih.gov The ability of certain compounds to modulate cellular ROS levels could indirectly affect the function of such redox-sensitive proteins.

Furthermore, the binding of small molecules to proteins can be influenced by factors such as the presence of specific binding pockets and the intermolecular forces that can be established between the ligand and the protein. nih.gov Computational docking studies are often employed to predict these interactions and to understand the structural basis for the observed biological activity. nih.gov

Structure-Activity Relationship (SAR) Delineation for Biological Function

Identification of Key Pharmacophoric Elements

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to identify the key molecular features, or pharmacophoric elements, that are essential for their biological function. For the class of nicotinamide derivatives, several key structural components have been identified as being crucial for their activity.

The nicotinamide core itself is a fundamental scaffold. Modifications at various positions on this ring system can significantly impact biological activity. The substituent at the 2-position of the pyridine ring, in this case, the benzylthio group, is a critical determinant of activity. The nature of the substituent at the carboxamide nitrogen also plays a significant role.

For a series of nicotinamide derivatives, the following pharmacophoric elements have been noted:

The Pyridine Ring: Serves as the central scaffold.

The Carboxamide Group: The N,N-dimethylamide moiety in this compound is important, and variations in the substituents on the amide nitrogen can lead to changes in activity.

The Benzyl Group: Substitutions on the phenyl ring of the benzyl group can modulate activity, likely by influencing binding affinity to target proteins.

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity Trend |

|---|---|---|

| 2-(Benzylthio)nicotinamides | Benzylthio group at the 2-position | The benzylthio group is often crucial for binding and inhibitory activity. |

| N-substituted Nicotinamides | Variations on the amide nitrogen | Modifications can significantly alter potency and selectivity. |

| Substituted Benzyl Rings | Electron-donating or withdrawing groups on the phenyl ring | Can fine-tune the electronic properties and steric interactions, impacting activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the molecular properties that are most important for the desired biological effect.

The general workflow for QSAR modeling involves several key steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For nicotinamide derivatives, QSAR models could be developed to predict various activities, such as their anticancer or antifungal effects. Descriptors that might be important in such models could include those related to the molecule's size, shape, hydrophobicity, and electronic properties. While specific QSAR models for this compound are not widely published, the principles of QSAR are broadly applicable to this class of compounds.

Impact of Stereochemistry on Biological Potency and Selectivity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. nih.gov Many biological targets, such as enzymes and receptors, are themselves chiral, and they can therefore interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. nih.govmdpi.com This can lead to one enantiomer being more potent, having a different pharmacological effect, or being metabolized differently than the other. nih.gov

While this compound itself is not chiral, many of its derivatives or related compounds can contain chiral centers. The introduction of a chiral center, for instance by modifying the benzyl group or other parts of the molecule, would necessitate the separation and individual testing of the enantiomers to fully understand their pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the intricate structure of 2-(Benzylthio)-N,N-dimethylnicotinamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments. Both ¹H and ¹³C NMR spectroscopy are routinely used to provide a complete structural picture.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons of the pyridine (B92270) ring typically appear as doublets, with a chemical shift of approximately 8.41 ppm for the proton at position 6 and 7.85 ppm for the proton at position 4. The five protons of the benzyl (B1604629) group resonate as a multiplet in the range of 7.25–7.35 ppm. A characteristic singlet for the two protons of the methylene (B1212753) bridge (SCH₂) is found at around 4.32 ppm. Furthermore, the six protons of the two N-methyl groups of the dimethylamide moiety give rise to a sharp singlet at approximately 3.10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. For thioamide compounds, the thiocarbonyl carbon (C=S) signal is notably shifted downfield, appearing around 191.7 ppm, which distinguishes it from a typical amide carbonyl carbon that resonates at approximately 161.8 ppm. nih.gov The carbon atoms of the pyridine and benzene (B151609) rings, as well as the methylene and methyl carbons, all exhibit characteristic chemical shifts that are consistent with the proposed structure.

Interactive Table: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H6 | 8.41 | Doublet | 1H | Pyridine Ring |

| Pyridine-H4 | 7.85 | Doublet | 1H | Pyridine Ring |

| Benzyl-H | 7.25-7.35 | Multiplet | 5H | Benzyl Group |

| SCH₂ | 4.32 | Singlet | 2H | Methylene Bridge |

| N(CH₃)₂ | 3.10 | Singlet | 6H | Dimethylamide |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally validating the molecular formula of this compound. This method measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of the elemental composition of the molecule.

For this compound, with a molecular formula of C₁₅H₁₆N₂OS, the calculated exact mass is approximately 272.1034 g/mol . HRMS analysis of a synthesized sample would be expected to yield an m/z value that is extremely close to this theoretical value, typically with a deviation of less than 5 parts per million (ppm). nih.gov For instance, the sodium adduct of a similar compound, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, was confirmed by HRMS with an observed m/z of 354.0520 for its sodium salt. nih.gov This level of precision provides definitive evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆N₂OS |

| Calculated Exact Mass | ~272.1034 g/mol |

| Expected Ion | [M+H]⁺ or [M+Na]⁺ |

| Mass Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The spectrum typically shows absorption bands for the C=O (carbonyl) group of the amide function in the range of 1670–1618 cm⁻¹. nih.gov The C=S (thiocarbonyl) stretching vibration is generally weaker than the C=O stretch and is found in the region of 1200–1100 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups appears in the 2850-2960 cm⁻¹ region. The presence of the C-N bond in the amide and the C-S bond of the thioether linkage also give rise to characteristic bands in the fingerprint region of the spectrum.

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1670–1618 nih.gov |

| Thioamide | C=S Stretch | 1200–1100 nih.gov |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Amide | N-H Bend (if present) | 3396–3159 nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform this analysis, a suitable single crystal of this compound is required.

Future Directions and Emerging Research Perspectives

Development of Novel and Efficient Synthetic Routes

The advancement of 2-(Benzylthio)-N,N-dimethylnicotinamide from a laboratory curiosity to a viable therapeutic lead hinges on the development of robust and scalable synthetic protocols. While current methods, such as the reaction of a nicotinamide (B372718) precursor with benzylthiol, provide a foundational route, future efforts will likely focus on enhancing efficiency, sustainability, and versatility.

Key areas for development include:

Process Intensification: The adoption of continuous flow reactors could significantly reduce reaction times and improve yield consistency compared to traditional batch processing. This technology allows for precise control over reaction parameters, leading to enhanced purity and safety profiles.

Green Chemistry Approaches: A shift towards more environmentally benign synthetic strategies is anticipated. This includes the exploration of greener solvents, such as ethanol/water mixtures, to replace more hazardous options.

Catalyst Innovation: The use of heterogeneous or immobilized catalysts could streamline purification processes and reduce production costs through catalyst recycling. Phase-transfer catalysts have also shown promise in similar reactions, potentially increasing yields and reaction rates under milder conditions.

Diversity-Oriented Synthesis: The development of synthetic routes that readily allow for the introduction of a wide range of substituents on the pyridine (B92270) ring, the benzyl (B1604629) group, and the amide functionality will be crucial for generating extensive libraries of analogues for structure-activity relationship (SAR) studies.

| Synthesis Strategy | Potential Advantages |

| Continuous Flow Chemistry | Improved reaction control, higher yields, enhanced safety. |

| Green Solvents | Reduced environmental impact, improved worker safety. |

| Heterogeneous Catalysis | Simplified purification, catalyst recyclability, lower costs. |

| Diversity-Oriented Synthesis | Rapid generation of analogue libraries for SAR studies. |

Deeper Mechanistic Elucidation of Biological Actions via Multi-Omics Approaches

A comprehensive understanding of the biological mechanisms underpinning the activity of this compound is paramount for its clinical translation. The compound is known to exhibit potential as an anticancer agent, possibly through the inhibition of enzymes like nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) oxidase. However, a more granular view of its molecular interactions and downstream effects is required. Multi-omics approaches offer a powerful toolkit for achieving this. frontiersin.orgyoutube.com

Transcriptomics: RNA sequencing can reveal changes in gene expression profiles in cells treated with the compound, identifying pathways that are modulated. This could provide insights into its effects on cell cycle regulation, apoptosis, and other cancer-related processes. nih.gov

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify the direct protein targets of this compound and its analogues, as well as downstream changes in protein expression and post-translational modifications. youtube.com

Metabolomics: As a nicotinamide derivative, this compound is intrinsically linked to cellular metabolism. "NADomics," the targeted study of the NAD+ metabolome, can elucidate how the compound and its derivatives affect cellular energy and redox balance. mdpi.comnih.gov Untargeted metabolomics can provide a broader picture of the metabolic reprogramming induced by the compound. nih.gov

Integrative Multi-Omics Analysis: The true power of these technologies lies in their integration. By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive network models of the compound's mechanism of action, moving from a single target to a systems-level understanding. frontiersin.orgyoutube.com

| Omics Technology | Potential Insights for this compound |

| Transcriptomics | Identification of modulated signaling pathways and gene regulatory networks. |

| Proteomics | Direct target identification and characterization of post-translational modifications. |

| Metabolomics | Elucidation of effects on cellular energy metabolism and redox state, particularly the NAD+ metabolome. |

| Integrative Analysis | Construction of comprehensive mechanistic models and identification of biomarkers for efficacy. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel therapeutics. youtube.comnih.govnih.gov For this compound, these computational tools can accelerate the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data for nicotinamide derivatives, it is possible to build predictive QSAR models. nih.govresearchgate.net These models can then be used to predict the anticancer activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency and selectivity for a particular enzyme target. youtube.comfebs.org This could lead to the discovery of novel analogues of this compound with improved therapeutic profiles.

Predictive DMPK and Toxicology: AI/ML models can be used to predict the drug metabolism and pharmacokinetic (DMPK) properties, as well as potential toxicities, of new analogues early in the discovery process. This can help to reduce the attrition rate of compounds in later stages of development. nih.gov

| AI/ML Application | Contribution to Drug Discovery |

| QSAR | Predicts biological activity of virtual compounds, guiding synthesis. |

| De Novo Design | Generates novel molecular structures with optimized properties. youtube.com |

| Predictive DMPK/Tox | Early assessment of drug-like properties and potential liabilities. nih.gov |

Design of Highly Selective Analogues for Precise Biological Interventions

A key challenge in drug development is achieving target selectivity to maximize efficacy and minimize off-target effects. The modular nature of this compound provides an excellent platform for the rational design of highly selective analogues. nih.govmdpi.com

Systematic modifications to the three main components of the molecule can be explored:

The Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the electronic properties and steric profile of the molecule, influencing its binding to target enzymes. mdpi.com

The Benzylthio Group: Altering the substituents on the benzyl ring or replacing the benzyl group with other aryl or alkyl moieties can impact binding affinity and selectivity. The sulfur linkage itself could be oxidized to sulfoxides or sulfones to explore different chemical spaces.

The N,N-dimethylamide Moiety: This group can be replaced with other amides, esters, or bioisosteres to fine-tune solubility, cell permeability, and metabolic stability. nih.gov

Structure-activity relationship (SAR) studies, guided by computational docking and the insights gained from multi-omics analyses, will be instrumental in identifying the key molecular features that govern selective target engagement. nih.gov The synthesis and biological evaluation of a focused library of analogues will be crucial for validating these in silico predictions and advancing the development of precision therapeutics based on the this compound scaffold. nih.govnih.govscielo.br

| Molecular Moiety | Potential Modifications | Desired Outcome |

| Pyridine Ring | Introduction of electron-withdrawing or -donating groups. | Enhanced target binding and selectivity. |

| Benzylthio Group | Substitution on the benzyl ring; replacement with other aryl/alkyl groups. | Optimization of binding pocket interactions. |

| N,N-dimethylamide | Replacement with other functional groups (e.g., different amides, esters). | Improved pharmacokinetic properties and metabolic stability. |

Q & A

Q. What are the established synthetic pathways for 2-(Benzylthio)-N,N-dimethylnicotinamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step condensation reactions. For example, intermediates like 2-chloro-N,N-dimethylnicotinamide (a structural analog) are synthesized via Knoevenagel reactions using propargyl alcohol and di--propylamine under mild conditions, achieving yields >65% with high purity (99%) . Reaction parameters such as solvent choice (e.g., environmentally friendly solvents), temperature control, and catalyst selection (e.g., acid/base catalysts) are critical for minimizing byproducts. HRMS and NMR are used to verify intermediates and final products .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O, S-H) via absorption peaks at ~2200 cm (nitrile) and ~1650 cm (amide) .

- H/C NMR : Confirms aromatic proton environments (δ 7.2–7.5 ppm for benzyl groups) and dimethylamide signals (δ 2.8–3.1 ppm) .

- HRMS : Validates molecular weight with minimal deviation (<0.005 Da) between calculated and observed values .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Anticancer activity is evaluated via in vitro assays:

- Cell proliferation inhibition : MTT assays on cancer cell lines (e.g., breast cancer MCF-7), with IC values indicating potency .

- Apoptosis induction : Flow cytometry to detect Annexin V/PI staining, confirming programmed cell death mechanisms .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce waste?

- Solvent optimization : Replace toxic solvents with green alternatives (e.g., ethanol/water mixtures) to enhance sustainability .

- Catalyst recycling : Use heterogeneous catalysts (e.g., immobilized enzymes) to reduce costs and improve reaction efficiency .

- Process intensification : Continuous flow reactors may reduce reaction times and improve yield consistency .

Q. What structural insights can crystallography provide about its supramolecular interactions?

Single-crystal X-ray diffraction reveals noncovalent interactions (e.g., hydrogen bonding, π-π stacking) between the benzylthio group and co-crystal formers like isonicotinamide. FT-IR and thermal analysis (TGA/DSC) further validate stability and decomposition profiles .

Q. How do substituent variations (e.g., halogenation, methoxy groups) influence its physicochemical and biological properties?

Comparative studies with analogs (e.g., nicosulfuron, which has a sulfonylurea group) show that:

Q. What mechanistic studies elucidate its role in apoptosis induction?

Q. How do computational methods (e.g., DFT, molecular docking) support structure-activity relationship (SAR) studies?

- DFT calculations : Predict electron density maps and reactive sites (e.g., sulfur atom nucleophilicity) .

- Docking simulations : Model interactions with enzymes (e.g., tubulin or topoisomerase II) to guide rational design of derivatives .

Methodological Considerations

Q. How are purity and stability validated during long-term storage?

Q. What strategies mitigate challenges in scaling up synthesis from lab to pilot plant?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.